molecular formula C13H12ClN5O4S B11706150 N'1-(4-Chlorobenzenesulfonyl)-N'-(pyridin-2-YL)ethanedihydrazide

N'1-(4-Chlorobenzenesulfonyl)-N'-(pyridin-2-YL)ethanedihydrazide

Katalognummer: B11706150
Molekulargewicht: 369.78 g/mol
InChI-Schlüssel: DBUQWANJMOJQOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is a chemical compound that belongs to the class of sulfonyl hydrazides. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of both sulfonyl and hydrazide groups in the molecule provides unique reactivity and potential for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography may be employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized products.

    Reduction: The sulfonyl group can be reduced to form sulfinyl or sulfide derivatives.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce sulfides.

Wissenschaftliche Forschungsanwendungen

N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique reactivity makes it valuable for constructing complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and hydrazide groups can form hydrogen bonds or covalent interactions with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’1-(4-Methylbenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
  • N’1-(4-Bromobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
  • N’1-(4-Nitrobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide

Uniqueness

N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.

Conclusion

N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is a versatile compound with diverse applications in scientific research. Its unique structure and reactivity make it valuable in medicinal chemistry, organic synthesis, and material science. Further research and exploration of this compound can lead to new discoveries and advancements in various fields.

Eigenschaften

Molekularformel

C13H12ClN5O4S

Molekulargewicht

369.78 g/mol

IUPAC-Name

2-N'-(4-chlorophenyl)sulfonyl-1-N'-pyridin-2-ylethanedihydrazide

InChI

InChI=1S/C13H12ClN5O4S/c14-9-4-6-10(7-5-9)24(22,23)19-18-13(21)12(20)17-16-11-3-1-2-8-15-11/h1-8,19H,(H,15,16)(H,17,20)(H,18,21)

InChI-Schlüssel

DBUQWANJMOJQOT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.